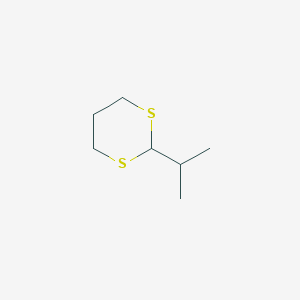

2-Isopropyl-1,3-dithiane

Description

Structure

2D Structure

Properties

Molecular Formula |

C7H14S2 |

|---|---|

Molecular Weight |

162.3 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-dithiane |

InChI |

InChI=1S/C7H14S2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

LONSOADHAKERFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1SCCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 1,3 Dithiane and Its Precursors

Direct Synthesis of 2-Isopropyl-1,3-dithiane

The direct synthesis of this compound can be achieved through two main pathways: the direct condensation of a carbonyl compound with 1,3-propanedithiol (B87085) or the alkylation of an unsubstituted 1,3-dithiane (B146892).

The most common method for synthesizing 2-substituted-1,3-dithianes is the thioacetalization of an aldehyde or ketone with 1,3-propanedithiol. organic-chemistry.org For this compound, the precursor is isobutyraldehyde (B47883) (2-methylpropanal). This reaction involves the acid-catalyzed formation of a cyclic thioacetal. scribd.com A wide array of catalysts can be employed to promote this transformation, offering varying degrees of efficiency, selectivity, and substrate compatibility.

Commonly used catalysts include Brønsted acids and Lewis acids. organic-chemistry.org Lewis acid catalysts such as yttrium triflate and hafnium trifluoromethanesulfonate have proven effective in converting carbonyl compounds to their corresponding dithiane derivatives in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org Other efficient catalytic systems include iodine, tungstophosphoric acid, and perchloric acid adsorbed on silica gel (HClO₄-SiO₂), which can be utilized under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org The choice of catalyst often depends on the presence of other functional groups in the molecule, with milder and more chemoselective methods being preferred for complex substrates. organic-chemistry.orgorganic-chemistry.org For instance, lithium bromide (LiBr) has been used for the chemoselective dithioacetalization of aldehydes in the presence of ketones under neutral, solvent-free conditions. organic-chemistry.org

Table 1: Selected Catalysts for Thioacetalization of Carbonyls to 1,3-Dithianes

| Catalyst | Key Features | Relevant Findings |

|---|---|---|

| Iodine | Mild conditions, catalytic amounts. | Effective for protecting aldehydes and ketones; also applicable for transthioacetalization. organic-chemistry.orgscribd.com |

| Hafnium Trifluoromethanesulfonate | Mild conditions, high yields. | Tolerates various sensitive functional and protecting groups. organic-chemistry.org |

| Yttrium Triflate | Catalytic amounts, high chemoselectivity. | Achieves highly chemoselective protection of aldehydes over ketones. organic-chemistry.org |

| Tungstophosphoric Acid | Solvent-free, highly selective. | Effective for a range of carbonyls, including sterically hindered ones. organic-chemistry.orgorganic-chemistry.org |

| Perchloric Acid on Silica Gel | Extremely efficient, reusable. | Works under solvent-free conditions at room temperature. organic-chemistry.org |

| Lithium Bromide | Neutral conditions, solvent-free. | Chemoselective for aldehydes in the presence of ketones. organic-chemistry.org |

An alternative route to this compound involves a two-step process starting from the parent 1,3-dithiane. The first step is the deprotonation of 1,3-dithiane at the C2 position using a strong base, typically n-butyllithium (n-BuLi), to form the nucleophilic 2-lithio-1,3-dithiane anion. youtube.comyoutube.com This anion then acts as a potent nucleophile in the second step.

The subsequent alkylation is achieved by reacting the 2-lithio-1,3-dithiane with an appropriate isopropyl electrophile. youtube.com Primary alkyl halides, such as 2-bromopropane or 2-iodopropane, are commonly used for this purpose. uwindsor.ca The reaction generally proceeds via an SN2 mechanism, leading to the formation of the C-C bond at the C2 position of the dithiane ring. uwindsor.ca Arenesulfonates of primary alcohols have also been shown to react smoothly with lithiated dithianes at room temperature to yield 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This method provides a versatile alternative to the direct thioacetalization of isobutyraldehyde.

Generation of 2-Lithio-2-isopropyl-1,3-dithiane as a Nucleophilic Reagent

Once synthesized, this compound can be converted into a powerful nucleophilic reagent, 2-lithio-2-isopropyl-1,3-dithiane. This lithiated species serves as an acyl anion equivalent, a concept pioneered by Corey and Seebach. uwindsor.ca

The generation of 2-lithio-2-isopropyl-1,3-dithiane is accomplished by deprotonating the C2 position of this compound. The hydrogen atom at this position is acidic due to the stabilizing effect of the two adjacent sulfur atoms on the resulting carbanion. youtube.comoup.com

Strong organolithium bases are required for this deprotonation. For 2-substituted-1,3-dithianes, n-butyllithium (n-BuLi) is a common choice, though t-butyllithium (t-BuLi) may be used in some cases. uwindsor.ca The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, ranging from -78 °C to -20 °C, to prevent side reactions. uwindsor.caresearchgate.net The successful formation of the lithiated species creates a carbanion that is a highly effective nucleophile for subsequent reactions with a variety of electrophiles. uwindsor.caquimicaorganica.org

Table 2: Conditions for Deprotonation of 1,3-Dithianes

| Dithiane Substrate | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1,3-Dithiane | n-Butyllithium | THF | -20 °C | 2-Lithio-1,3-dithiane researchgate.net |

| 2-Substituted-1,3-dithiane | n-Butyllithium or t-Butyllithium | THF | Low Temperatures | 2-Lithio-2-substituted-1,3-dithiane uwindsor.ca |

Lithiated dithianes, including 2-lithio-2-isopropyl-1,3-dithiane, are reactive intermediates that require careful handling. They must be prepared and transferred under an inert atmosphere, such as argon or nitrogen, to rigorously exclude moisture and oxygen, which would rapidly quench the carbanion. researchgate.net

In terms of stability, solutions of 2-lithio-1,3-dithiane in THF have been found to be stable for several weeks when stored at -20 °C. researchgate.net However, at room temperature, the lithiated species is less stable and can abstract a proton from the THF solvent. researchgate.net The stability of 2-lithio derivatives is a critical factor in their synthetic utility, as it allows for their formation and subsequent reaction with electrophiles in a controlled manner. The introduction of additives like 1,3-dithiane into electrolytes has also been studied for its ability to react with strong bases like alkyl lithium, forming stable 2-lithio-1,3-dithiane and preventing unwanted side reactions in applications such as lithium-metal batteries. oup.com

Stereocontrolled Synthesis of Dithiane Derivatives

While this compound itself is achiral, its lithiated form is a key reagent in stereocontrolled syntheses of more complex chiral molecules. The reaction of 2-lithio-1,3-dithiane derivatives with chiral electrophiles, such as epoxides, allows for the construction of stereogenic centers. For example, the Smith-Tietze bisalkylation reaction between a silyl dithiane and two equivalents of a chiral epoxide was a key step in the synthesis of a fragment of bryostatin 1, yielding a C2-symmetrical dithiane. uwindsor.ca

Furthermore, organocatalysis has been applied to achieve stereoselective additions involving dithiane derivatives. An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This reaction, catalyzed by a cinchona-derived bifunctional catalyst, produces γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). rsc.org Such methods demonstrate the utility of dithianes as synthons in asymmetric synthesis, enabling the creation of enantiomerically enriched products that are valuable intermediates for complex targets. rsc.org

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful technique utilized in physical organic chemistry to elucidate the mechanisms of chemical reactions. By selectively replacing an atom in a reactant with one of its isotopes, chemists can trace the fate of that atom throughout a reaction, probe the nature of transition states, and determine rate-limiting steps. In the study of this compound and related compounds, isotopic labeling, primarily with deuterium (²H) and carbon-13 (¹³C), provides invaluable insights into reaction pathways.

The primary method for introducing a deuterium label at the crucial C-2 position of a 1,3-dithiane derivative involves the deprotonation of the C-2 proton, which is rendered acidic by the two adjacent sulfur atoms. Treatment of this compound with a strong base, such as n-butyllithium, generates the corresponding 2-lithio-1,3-dithiane. Quenching this carbanion with a deuterium source, typically deuterium oxide (D₂O), results in the efficient incorporation of a deuterium atom at the C-2 position. This straightforward procedure allows for the synthesis of specifically labeled starting materials for mechanistic investigations.

One of the most common applications of isotopic labeling in mechanistic studies is the determination of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the unlabeled reactant (k_light) to the rate constant of the same reaction with the isotopically labeled reactant (k_heavy). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the C-H bond, the substitution of hydrogen with deuterium (a C-D bond) results in a lower vibrational frequency and a stronger bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond, leading to a normal primary KIE (k_H/k_D > 1).

For instance, in a hypothetical reaction where the C-2 hydrogen of this compound is abstracted in the rate-determining step, replacing this hydrogen with deuterium would be expected to produce a significant primary kinetic isotope effect. The magnitude of this effect can provide information about the symmetry and nature of the transition state.

Secondary KIEs can also be informative. These are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For example, if a reaction involving this compound proceeds through a transition state where the hybridization of the C-2 carbon changes, a secondary KIE might be observed upon deuterium labeling at C-2.

Beyond deuterium labeling, carbon-13 can be incorporated into the 1,3-dithiane ring or the isopropyl group to trace the movement of carbon atoms in rearrangements or to probe for the formation of specific intermediates. The synthesis of ¹³C-labeled 1,3-dithianes has been reported, providing a toolkit for more complex mechanistic studies.

Table 1: Common Isotopes Used in Mechanistic Studies of Dithianes

| Isotope | Natural Abundance (%) | Application in Dithiane Chemistry |

| ²H (Deuterium) | 0.015 | Probing C-H bond cleavage (Kinetic Isotope Effects), tracing proton transfer steps. |

| ¹³C | 1.1 | Tracing carbon skeleton rearrangements, identifying bond formation and cleavage. |

Table 2: Illustrative Kinetic Isotope Effects in a Hypothetical Reaction of this compound

| Reaction Step | Isotopic Substitution | Expected k_H/k_D | Mechanistic Implication |

| C-H bond abstraction at C-2 (Rate-determining) | H at C-2 replaced by D | > 1 (Primary KIE) | C-H bond is broken in the slowest step of the reaction. |

| Reaction at a remote site | H at C-2 replaced by D | ≈ 1 (No significant KIE) | C-H bond at C-2 is not involved in the rate-determining step. |

| Change in hybridization at C-2 in transition state | H at C-2 replaced by D | ≠ 1 (Secondary KIE) | The geometry around the C-2 carbon changes during the rate-determining step. |

Reactivity Profiles and Mechanistic Investigations of 2 Isopropyl 1,3 Dithiane Derivatives

Umpolung Reactivity: 2-Isopropyl-1,3-dithiane as an Acyl Anion Equivalent

In conventional organic synthesis, the carbonyl carbon of an aldehyde, such as isobutyraldehyde (B47883), is inherently electrophilic due to the electronegativity of the oxygen atom. This dictates its reactivity towards nucleophiles. The concept of "Umpolung," a German term for polarity inversion, provides a strategic reversal of this innate reactivity. wikipedia.orgddugu.ac.in The formation of this compound from isobutyraldehyde and 1,3-propanedithiol (B87085) is the crucial first step in achieving this transformation.

The presence of two sulfur atoms in the 1,3-dithiane (B146892) ring significantly increases the acidity of the proton at the C-2 position (pKa ≈ 31). youtube.com This increased acidity is attributed to the ability of the larger sulfur atoms to stabilize the resulting negative charge through polarization and the use of d-orbitals for delocalization. organic-chemistry.orgscribd.com Consequently, treatment with a strong base, most commonly n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, readily deprotonates the C-2 carbon. organic-chemistry.orgyoutube.com

This deprotonation generates a nucleophilic carbanion, specifically the 2-isopropyl-1,3-dithianyl anion. This species functions as a masked acyl anion or an "acyl anion equivalent." youtube.comorganic-chemistry.org While a true acyl anion (R-C=O)⁻ is highly unstable and inaccessible, the dithianyl anion serves as a synthetically viable equivalent. It allows the formerly electrophilic carbonyl carbon to behave as a potent nucleophile, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. ddugu.ac.inquimicaorganica.org This strategic reversal of polarity is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures that would be challenging to access through traditional synthetic routes. organic-chemistry.org After the nucleophilic attack, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) chloride, to reveal the final product. youtube.com

Carbon-Carbon Bond Formation Reactions

Once generated, the nucleophilic 2-isopropyl-1,3-dithianyl anion readily participates in carbon-carbon bond formation through reactions with various electrophiles. organic-chemistry.org This process involves the attack of the carbanion on an electron-deficient center, leading to the formation of a new sigma bond and a 2,2-disubstituted 1,3-dithiane derivative.

The 2-lithio-1,3-dithiane anion is an excellent nucleophile for substitution reactions with primary and secondary alkyl halides, as well as primary sulfonates such as tosylates and benzenesulfonates. ddugu.ac.inorganic-chemistry.org These reactions typically proceed via a classic SN2 mechanism, where the dithianyl carbanion displaces the leaving group (halide or sulfonate) in a single, concerted step. ddugu.ac.in The use of primary alkyl halides and sulfonates is generally preferred, as reactions with more sterically hindered electrophiles can be less efficient. scribd.com Benzenesulfonates of primary alcohols have been shown to react smoothly at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This method provides a reliable route for the synthesis of ketones following hydrolysis of the dithiane product. ddugu.ac.inyoutube.com

Table 1: Alkylation of 2-Lithio-1,3-dithiane Derivatives with Alkyl Halides and Sulfonates

| Dithiane Derivative | Electrophile | Conditions | Product (after hydrolysis) | Yield (%) | Reference(s) |

| 2-Lithio-1,3-dithiane | Benzyl bromide | THF, -20°C to 25°C | Phenylacetone | 85-90 | organic-chemistry.org |

| 2-Lithio-1,3-dithiane | 1-Bromobutane | THF, -20°C to 25°C | 2-Hexanone | 85-88 | ddugu.ac.in |

| 2-Lithio-1,3-dithiane | 1-Iodooctane | THF/HMPA, -78°C to 25°C | 2-Decanone | 95 | organic-chemistry.org |

| 2-Lithio-1,3-dithiane | Octyl benzenesulfonate | THF/Hexane, 25°C, 24h | 2-Decanone | 94 | organic-chemistry.org |

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as excellent electrophiles due to significant ring strain. nih.gov The 2-isopropyl-1,3-dithianyl anion attacks one of the electrophilic carbons of the epoxide ring, leading to a ring-opening reaction. ddugu.ac.inscribd.com This process follows an SN2 pathway, where the nucleophile attacks from the backside, resulting in an inversion of stereochemistry if the carbon is chiral. youtube.com

In accordance with the SN2 mechanism for base-catalyzed epoxide opening, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. openstax.orgyoutube.com The reaction yields a tetrahedral intermediate which, upon aqueous workup, is protonated to form a β-hydroxy dithiane. Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, providing access to β-hydroxy ketones. ddugu.ac.in

Table 2: Ring-Opening of Epoxides with 2-Lithio-1,3-dithiane Derivatives

| Dithiane Derivative | Epoxide | Conditions | Product (after hydrolysis) | Yield (%) | Reference(s) |

| 2-Lithio-1,3-dithiane | 1,2-Epoxybutane | THF, -20°C to 25°C | 1-Hydroxy-3-hexanone | 80 | ddugu.ac.in |

| 2-Lithio-1,3-dithiane | Styrene oxide | THF, -78°C to 25°C | 1-Hydroxy-1-phenyl-3-butanone | 87 | organic-chemistry.org |

| 2-Lithio-1,3-dithiane | Cyclohexene oxide | THF, -78°C to 25°C | 2-(2-Hydroxycyclohexyl)ethanone | 90 | wikipedia.org |

The lithiated this compound is a sufficiently strong nucleophile to add directly to the electrophilic carbon of other carbonyl compounds, including aldehydes and ketones. organic-chemistry.orgscribd.com This reaction is a fundamental carbon-carbon bond-forming process that creates a new stereocenter if the starting carbonyl is unsymmetrical. libretexts.org The nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

The reaction between the 2-isopropyl-1,3-dithianyl anion and an aldehyde proceeds via nucleophilic addition to the aldehyde's carbonyl carbon. scribd.comyoutube.com Aldehydes are generally more reactive than ketones towards nucleophiles due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org The attack of the dithiane anion on the aldehyde forms a C-C bond and generates a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield an α-hydroxy dithiane. ddugu.ac.inlibretexts.org If desired, the dithiane group can then be hydrolyzed to afford an α-hydroxy ketone, a valuable structural motif in many natural products and pharmaceuticals. organic-chemistry.orguwindsor.ca

Table 3: Nucleophilic Addition of 2-Lithio-1,3-dithiane to Aldehydes

| Dithiane Derivative | Aldehyde | Conditions | Product (after hydrolysis) | Yield (%) | Reference(s) |

| 2-Lithio-1,3-dithiane | Benzaldehyde | THF, -78°C to 0°C | 2-Hydroxy-1-phenyl-ethanone (Benzoin) | 82-88 | ddugu.ac.in |

| 2-Lithio-1,3-dithiane | Cyclohexanecarboxaldehyde | THF, -78°C to 25°C | 1-Cyclohexyl-2-hydroxyethanone | 85 | organic-chemistry.org |

| 2-Lithio-1,3-dithiane | Propanal | THF, -78°C to 0°C | 3-Hydroxy-2-pentanone | 84 | youtube.com |

Nucleophilic Additions to Carbonyl Compounds

Reactions with Ketones

The reaction of the 2-lithio-2-isopropyl-1,3-dithiane anion with ketones is a cornerstone of its application in organic synthesis, embodying the principle of "umpolung" or polarity inversion. organic-chemistry.org In this transformation, the dithiane derivative, acting as a masked acyl anion, performs a nucleophilic attack on the electrophilic carbonyl carbon of a ketone. organic-chemistry.orgscribd.com This addition leads to the formation of a tetrahedral intermediate, which upon aqueous workup, yields a tertiary α-hydroxy dithiane.

The general mechanism involves the deprotonation of this compound at the C2 position by a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-30 °C to -78 °C) to generate the corresponding 2-lithio derivative. organic-chemistry.orgresearchgate.net This highly reactive carbanion then adds to the ketone. The steric bulk of the isopropyl group on the dithiane nucleophile can influence the rate and feasibility of the reaction, particularly with sterically hindered ketones. Subsequent cleavage of the dithiane group, often under oxidative or hydrolytic conditions, unmasks the carbonyl functionality, yielding an α-hydroxy ketone. organic-chemistry.org This two-step sequence effectively achieves the coupling of an acyl anion equivalent with a ketone.

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product (after deprotection) |

| 2-Lithio-2-isopropyl-1,3-dithiane | General Ketone (R₂C=O) | 1. THF, -78°C to -20°C2. H₂O workup | 2-Isopropyl-2-(1-hydroxy-1,1-dialkylmethyl)-1,3-dithiane | α-Hydroxy-α,α-dialkyl isobutyrophenone |

This table illustrates the general reaction pathway.

Diastereoselective Additions

When the 2-lithio-2-isopropyl-1,3-dithiane anion reacts with prochiral ketones or aldehydes, or with chiral electrophiles, the formation of new stereocenters can lead to diastereomeric products. The stereochemical outcome of these additions is influenced by several factors, including the inherent facial selectivity of the electrophile and the steric hindrance imposed by the isopropyl group and the dithiane ring.

Research into related systems has shown that additions of lithiated dithianes can proceed with varying degrees of diastereoselectivity. For instance, the addition of aryl-stabilized 2-lithio-1,3-dithianes to optically active butenolides has been shown to occur with high stereoselectivity. uwindsor.ca Similarly, reactions involving chiral dithiane oxides with aldehydes can produce mixtures of diastereoisomers, with the ratio dependent on the reaction conditions and the substrate. cardiff.ac.uk

In the case of 2-lithio-2-isopropyl-1,3-dithiane, the bulky isopropyl group plays a significant role in directing the approach of the electrophile. According to Cram's rule of asymmetric induction and its variants (Felkin-Anh model), the nucleophile will preferentially attack the less hindered face of the carbonyl group, leading to a predominant diastereomer. The chair-like conformation of the dithiane ring and the axial or equatorial orientation of the lithium cation can also influence the transition state geometry and, consequently, the diastereomeric ratio of the product.

Reactions with Nitriles

The anion of this compound can also act as a potent nucleophile towards the carbon atom of a nitrile group (R-C≡N). scribd.comrsc.org This reaction provides a direct route for the synthesis of α-dithianyl ketones. The mechanism begins with the nucleophilic addition of the 2-lithio-2-isopropyl-1,3-dithiane to the nitrile carbon, breaking the carbon-nitrogen pi bond and forming an intermediate imine anion (a metallated ketenimine). chemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Arylation and Related Transformations

Beyond classical nucleophilic addition reactions, this compound can participate in modern transition metal-catalyzed cross-coupling reactions. A significant development in this area is the direct C-H arylation of 2-substituted-1,3-dithianes, which can be achieved using a palladium catalyst. nih.gov This method provides an alternative to the traditional reaction of the pre-formed lithiated dithiane with an aryl halide.

In a typical procedure, the 2-aryl-1,3-dithiane is deprotonated by a strong, non-nucleophilic base, such as a metal hexamethyldisilazide (e.g., LiN(SiMe₃)₂ or NaN(SiMe₃)₂), to reversibly form the dithianyl anion in situ. nih.gov In the presence of a palladium catalyst, often featuring a specialized ligand like NiXantphos, this anion can then undergo cross-coupling with an aryl bromide. nih.gov This process allows for the direct formation of 2,2-diaryl-1,3-dithianes under relatively mild conditions (room temperature). nih.gov While developed for 2-aryl dithianes, the underlying principle of palladium-catalyzed C-H functionalization is applicable to other 2-substituted dithianes, offering a pathway to complex molecules that avoids the deep cooling often required for stoichiometric organolithium chemistry.

| Dithiane Substrate | Coupling Partner | Catalyst / Ligand | Base | Yield (%) |

| 2-Thienyl-1,3-dithiane | Bromobenzene | [PdCl(allyl)]₂ / NiXantphos | LiN(SiMe₃)₂ | 85 |

| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | [PdCl(allyl)]₂ / NiXantphos | NaN(SiMe₃)₂ | 96 |

Data from a study on the direct arylation of 2-aryl-1,3-dithianes, illustrating the general conditions and high efficiency of the palladium-catalyzed methodology. nih.gov

Transmetalation Processes in Dithiane Chemistry

The generation of the crucial 2-lithio-1,3-dithiane intermediate can be accomplished through methods other than direct deprotonation. Transmetalation offers a powerful and often more rapid alternative. researchgate.net One of the most effective methods is a tin-lithium (Sn/Li) exchange.

In this approach, a 2-stannyl-1,3-dithiane derivative (e.g., 2-isopropyl-2-trimethylstannyl-1,3-dithiane) is first prepared. This precursor reacts very quickly—often within a minute at -78 °C—with an organolithium reagent like n-BuLi or a lithium amide. researchgate.net The process involves the exchange of the tin moiety for a lithium atom, cleanly generating the desired 2-lithio-2-isopropyl-1,3-dithiane. A major advantage of this method is its speed and mildness compared to direct C-H metalation, which can require longer reaction times or higher temperatures. researchgate.net This allows for the preparation of functionalized dithianyl anions bearing electrophilic groups that would not be stable under the conditions of direct deprotonation. researchgate.net

Oxidative Functionalization Strategies

A critical step in many synthetic sequences involving this compound is the final "functionalization" of the C2 carbon by removing the dithiane group to reveal the target carbonyl compound. This deprotection is most commonly achieved through oxidative cleavage. A variety of reagents have been developed for this purpose, allowing the transformation to occur under different conditions to accommodate sensitive functional groups elsewhere in the molecule.

One effective reagent is bis(trifluoroacetoxy)iodobenzene, which cleanly and efficiently generates the corresponding ketone, a method particularly useful for labile, alkaloid-containing structures. organic-chemistry.org Another modern reagent, Selectfluor™, has also been shown to be effective for the cleavage of 1,3-dithianes. organic-chemistry.org The choice of oxidant is crucial for the success of the synthesis, as harsh conditions can lead to unwanted side reactions or degradation of the desired product. The development of these mild oxidative methods has greatly enhanced the utility of dithianes as carbonyl protecting groups and as versatile intermediates in synthesis. organic-chemistry.org

Oxidation of Sulfur Atoms to Sulfoxides and Sulfones

The sulfur atoms in this compound can be selectively oxidized to form the corresponding sulfoxides (monoxides and dioxides) and sulfones. The choice of oxidant and reaction conditions plays a crucial role in determining the outcome of the oxidation, allowing for the controlled synthesis of these higher oxidation state derivatives. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and ozone (O₃). The resulting sulfoxides and sulfones exhibit altered reactivity and stereochemistry compared to the parent dithiane, opening up further avenues for synthetic transformations.

The oxidation of 2-substituted-1,3-dithianes, such as this compound, to the corresponding sulfoxides introduces a new stereocenter at the sulfur atom. The stereochemical outcome of this oxidation is influenced by both steric and electronic factors. Generally, the oxidation of 1,3-dithianes can lead to both cis- and trans-diastereomers of the resulting sulfoxides.

Research on the oxidation of the parent 1,3-dithiane has shown that the use of various oxidants often leads to a predominance of the trans-diastereoisomer of the 1,3-dioxide. This preference for the trans-isomer is observed with reagents that operate under different control mechanisms, including reagent approach control, product development control, and thermodynamic product control. For instance, oxidation with m-CPBA in diethyl ether or NaIO₄ in a methanol-water mixture has been found to favor the formation of the trans-1,3-dithiane 1,3-dioxide.

In the case of 5,5-disubstituted 1,3-dithianes, steric effects become more pronounced. The bulky substituents can direct the oxidant to the less hindered equatorial lone pair of electrons on the sulfur atom. For this compound, the isopropyl group at the C2 position also exerts a significant steric influence on the approaching oxidant, thereby affecting the stereoselectivity of the oxidation.

The table below summarizes the typical stereochemical outcomes for the oxidation of 1,3-dithiane, which provides a basis for understanding the expected selectivity for its 2-isopropyl derivative.

| Oxidant | Solvent | Predominant Diastereomer (Dioxide) |

| m-CPBA | Et₂O | trans |

| NaIO₄ | MeOH-H₂O | trans |

| O₃ | trans |

This table illustrates the general trend observed for the oxidation of the parent 1,3-dithiane ring system.

The introduction of an oxygen atom on one of the sulfur atoms to form a this compound 1-oxide significantly impacts the conformational preferences of the six-membered ring. In the parent 1,3-dithiane, the chair conformation is the most stable. Upon oxidation, the resulting sulfoxide (B87167) can exist in conformations where the S=O group is either axial or equatorial.

Pummerer-Type Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen atom. In the context of this compound 1-oxide, this rearrangement can be initiated by treatment with an activating agent, typically an acid anhydride (B1165640) such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).

For derivatives of 1,3-dithiane 1-oxide, the Pummerer rearrangement provides a pathway to introduce a functional group at the C2 position, further expanding the synthetic utility of these compounds. The reaction essentially involves an internal redox process where the sulfur atom is reduced, and the adjacent carbon atom is oxidized.

Reductive Transformations: Desulfurization Pathways

A key synthetic application of 1,3-dithianes, including the 2-isopropyl derivative, is their use as masked carbonyl groups, which, after serving their purpose in a synthetic sequence, can be reductively removed. This process, known as desulfurization, typically converts the dithioketal moiety into a methylene (B1212753) (CH₂) group.

The most common reagent employed for the reductive desulfurization of 1,3-dithianes is Raney Nickel. This reagent is a fine-grained, porous nickel catalyst that is saturated with hydrogen. The reaction involves the hydrogenolysis of the carbon-sulfur bonds. The generally accepted, though not fully elucidated, mechanism involves the adsorption of the sulfur atoms onto the nickel surface, followed by the cleavage of the C-S bonds and the concurrent or subsequent addition of hydrogen atoms to the carbon. This process effectively reduces the dithiane to propane-1,3-dithiol (which remains bound to the nickel) and converts the C2 carbon and its substituent into a new alkane fragment. In the case of this compound, desulfurization with Raney Nickel would yield 2-methylpropane.

Other reagents and methods for desulfurization have also been developed, including the use of nickel boride (Ni₂B), which can be a safer alternative to the pyrophoric Raney Nickel. Additionally, metal-free reductive desulfurization methods have been reported, for example, using a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI).

The table below provides a summary of common reagents used for the desulfurization of 1,3-dithianes.

| Reagent | Typical Conditions | Product from this compound |

| Raney Nickel | Reflux in a suitable solvent (e.g., ethanol) | 2-Methylpropane |

| Nickel Boride (Ni₂B) | Generated in situ from NiCl₂ and NaBH₄ | 2-Methylpropane |

| TMSCl / NaI | Acetonitrile, room temperature | 2-Methylpropane |

Advanced Mechanistic Studies

The reactivity of 1,3-dithiane derivatives is not limited to classical polar reactions. More advanced mechanistic studies have revealed the involvement of radical and radical-ion intermediates in certain transformations, leading to a deeper understanding of their chemical behavior.

Radical-Polar Crossover Mechanisms

In recent years, the concept of radical-polar crossover has emerged as a powerful paradigm in organic synthesis. This type of mechanism involves the interconversion of a radical intermediate into an ionic species (or vice versa) within a single reaction sequence. Such pathways have been explored in the context of 1,3-dithiane chemistry.

One area where such mechanisms are pertinent is in the reaction of 2-lithio-1,3-dithianes with certain electrophiles. While many of these reactions proceed through a classical polar, two-electron pathway (Sₙ2), evidence for the involvement of single-electron transfer (SET) has been reported, particularly with substrates that are prone to radical formation or where the Sₙ2 pathway is sterically hindered. In a SET mechanism, an electron is transferred from the dithianyl anion to the electrophile, generating a dithianyl radical and a radical anion of the electrophile. These radical intermediates can then combine to form the final product. The observation of products arising from radical cyclization or racemization can be indicative of a SET pathway.

More recently, photocatalytic methods have been developed that explicitly utilize a radical-polar crossover strategy for the functionalization of 1,3-dithianes. For instance, a combination of photoredox catalysis and hydrogen atom transfer (HAT) catalysis can be used to generate a dithianyl radical from the parent dithiane. This radical can then be reduced by the excited photocatalyst to form the corresponding dithianyl anion. This in situ generated anion can then react with an electrophile in a polar fashion. This approach avoids the use of strong bases, such as n-butyllithium, to generate the dithianyl anion, thereby increasing the functional group tolerance of the reaction. These advanced mechanistic pathways highlight the rich and complex reactivity of the 1,3-dithiane system.

Photocatalytic Approaches to Dithiane Reactivity

Visible-light photocatalysis has emerged as a powerful strategy for chemical transformations, offering mild and selective methods that operate under ambient conditions. nih.gov In the context of dithiane chemistry, photocatalytic approaches have provided innovative pathways to modulate their reactivity, moving beyond traditional methods that often require strong bases or harsh reagents. researchgate.net These light-mediated techniques have enabled novel functionalizations and rearrangements by accessing radical intermediates under redox-neutral or oxidative conditions. researchgate.netnih.gov

One significant advancement is the photocatalytic functionalization of the C(sp³)–H bond at the C2 position of the dithiane ring. researchgate.net This approach serves as a modern alternative to the classic Corey-Seebach reaction, which traditionally relies on the deprotonation of the C2-proton with a strong base to form a nucleophilic acyl anion equivalent. Photocatalytic hydrogen atom transfer (HAT) provides a regioselective means to activate this C-H bond without the need for stoichiometric organometallic reagents. For instance, the combination of decatungstate photocatalysis with oxidative radical-polar crossover has been successfully employed for the C(sp³)–H heteroarylation of dithianes with excellent functional group tolerance. researchgate.net

Another key photocatalytic transformation involves the generation of a 1,3-dithiane radical from a dithiane-2-carboxylic acid precursor. rsc.org This process, promoted by an iridium(III) photocatalyst, allows the dithianyl radical to participate in conjugate additions to various Michael acceptors. The reaction proceeds via a photo-redox mechanism where the excited photocatalyst oxidizes the carboxylate, leading to decarboxylation and the formation of the desired radical species. This method represents a formal photo-redox addition of a methyl radical, and the resulting adducts are versatile intermediates for further synthesis. rsc.org

Detailed studies have also revealed unique rearrangement reactions of dithianes under visible-light photoredox catalysis. nih.govchemrxiv.org Instead of the typical deprotection to the corresponding aldehyde under oxidative conditions, researchers have observed a base-dependent rearrangement of dithianes to form disulfide-linked-dithioesters. nih.gov The reaction's outcome can be directed by the choice of base, such as 4-dimethylaminopyridine (B28879) (DMAP) or imidazole. Mechanistic investigations, including control experiments and Stern-Volmer studies, suggest a plausible pathway involving the in-situ generation of a thiyl radical, which can be trapped to prepare hetero-disulfides. nih.govchemrxiv.org

The photocatalytic cleavage of the C–S bonds in 1,3-dithianes represents another important application. This deprotection strategy can be achieved using molecular iodine as a photocatalyst under visible light, with oxygen serving as the terminal oxidant. researchgate.net This method is characterized by low catalyst loadings and high chemical yields, providing a mild alternative to traditional deprotection protocols that often require toxic heavy metal salts. researchgate.netresearchgate.net

The table below summarizes selected photocatalytic reactions involving dithiane derivatives, highlighting the diversity of transformations achievable through these modern synthetic methods.

| Reaction Type | Dithiane Substrate | Photocatalyst | Reagents/Conditions | Product | Yield (%) | Ref |

| C-H Heteroarylation | 2-Phenyl-1,3-dithiane | (n-Bu₄N)₂[W₁₀O₃₂] | 4-MeO-Pyridine, O₂, blue LEDs, MeCN | 2-(4-methoxypyridin-2-yl)-2-phenyl-1,3-dithiane | 85 | researchgate.net |

| Conjugate Addition | 1,3-Dithiane-2-carboxylic acid | [Ir(ptrz)₂(tBu-bpy)]⁺ | Chalcone, K₂HPO₄, blue LEDs, DMSO | 3-oxo-1,3-diphenylpropyl)-1,3-dithiane | 92 | rsc.org |

| Rearrangement | 2-Phenyl-1,3-dithiane | Ru(bpy)₃Cl₂ | DMAP, O₂, blue LEDs, MeCN | S-(3-((phenylcarbonothioyl)thio)propyl) phenylcarbamothioate | 72 | nih.gov |

| Deprotection | 2-Dodecyl-1,3-dithiane | I₂ | O₂, green LEDs, CH₂Cl₂ | Dodecanal | 92 | researchgate.net |

Applications in Complex Molecular Architectures and Total Synthesis

Dithiane-Based Strategies for Convergent Synthesis

Convergent synthesis aims to construct complex molecules by first preparing separate, elaborate fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. Dithiane-based reagents, including 2-isopropyl-1,3-dithiane, are exceptionally well-suited for this role, acting as "linchpins" that unite advanced molecular fragments. researchgate.net

The core of this strategy lies in the nucleophilic character of the C2-lithiated dithiane. organic-chemistry.org A complex fragment containing an electrophilic center (e.g., an alkyl halide or an epoxide) can be joined with another fragment embodied by the lithiated dithiane. Subsequent deprotection of the dithiane reveals a carbonyl group, providing a handle for further transformations or completing the carbon skeleton. This method allows for the rapid and efficient build-up of molecular complexity by combining two highly functionalized intermediates. researchgate.net The stability of the dithiane ring to a wide range of reaction conditions makes it an ideal functional group to carry through multi-step fragment syntheses before the crucial coupling step. organic-chemistry.orguwindsor.ca

Role of this compound in Natural Product Synthesis

The utility of this compound is prominently demonstrated in the total synthesis of numerous natural products, where its application has enabled the construction of challenging carbon skeletons. researchgate.net The principle of umpolung, or reactivity inversion, allows the dithiane to serve as a nucleophilic acyl anion equivalent, a synthetic transformation that is fundamental to the Corey-Seebach reaction. organic-chemistry.org This strategy has been pivotal in assembling the core structures of diverse families of natural products. researchgate.net

Polyketides and terpenoids are two major classes of natural products known for their structural diversity and significant biological activities. nih.govescholarship.org The synthesis of their often complex, stereochemically rich carbon backbones frequently relies on the strategic formation of key carbon-carbon bonds. The lithiated anion of this compound serves as an effective nucleophile for coupling with electrophilic precursors common in the synthesis of these molecules.

For instance, in the synthesis of terpenoid precursors, the alkylation of a lithiated 1,3-dithiane (B146892) with a suitable electrophile, such as an iodide, is a key step to assemble parts of the carbon framework. uni-hannover.de Similarly, the construction of polyketide chains, which are characterized by repeating 1,3-dioxygenated patterns, can be facilitated by using dithiane-based building blocks to introduce specific carbonyl functionalities along the chain. The dithiane acts as a masked carbonyl, which can be revealed at a later, strategic point in the synthesis.

Table 1: Examples of Dithiane Use in Polyketide and Terpenoid Synthesis

| Natural Product Class | Synthetic Strategy | Role of Dithiane |

| Terpenoids | Fragment coupling | Acts as a nucleophilic building block to form the carbon skeleton via alkylation. uni-hannover.de |

| Polyketides | Iterative chain extension | Serves as a latent carbonyl group for the construction of the poly-β-ketone backbone. escholarship.org |

Alkaloids and other nitrogen-containing heterocycles represent a vast and structurally diverse group of natural products with a wide array of pharmacological properties. The synthesis of these molecules often requires mild and chemoselective methods due to the presence of sensitive functional groups and stereocenters. Dithiane chemistry has proven to be a valuable asset in this context.

A prominent example is found in the total synthesis of maytansine, a potent antitumor agent. uwindsor.ca In this synthesis, a chiral epoxide fragment was coupled with 2-lithio-1,3-dithiane to form a key carbon-carbon bond, leading to an advanced intermediate. uwindsor.ca The dithiane moiety was carried through several steps before its conversion, demonstrating its stability and utility. Furthermore, oxidative deprotection methods have been developed specifically for dithiane-containing alkaloids, allowing for the clean unmasking of the carbonyl group in the presence of labile amine functionalities. organic-chemistry.orgscribd.com This highlights the compatibility of dithiane chemistry with the functional group tolerance required for complex alkaloid synthesis.

Table 2: Application in the Synthesis of Nitrogen-Containing Natural Products

| Target Molecule/Class | Key Reaction | Function of Dithiane |

| Maytansine | Nucleophilic opening of an epoxide | Introduction of a key carbon fragment and subsequent elaboration to the target molecule. uwindsor.ca |

| Various Alkaloids | Alkylation followed by oxidative deprotection | Acts as a robust acyl anion equivalent; deprotection is tailored to be mild and compatible with sensitive nitrogen functionalities. scribd.com |

Multicomponent Coupling Reactions Facilitated by Dithianes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov Dithianes can play a crucial role in orchestrating such complex transformations. Smith and coworkers have developed multicomponent "linchpin" couplings where a 2-silylated-1,3-dithiane is used to connect multiple electrophiles, such as epoxides, in a controlled, sequential manner. uwindsor.ca

In a different approach, dithiane derivatives themselves can be one of the core components in an MCR. For example, a facile and efficient reaction between an aldehyde, 1,3-dithia-5-one, and two equivalents of malononitrile, catalyzed by triethylamine, leads to the formation of dicyanoanilines fused to a dithiane ring. nih.gov In this pseudo-multicomponent reaction, the dithiane-containing ketone acts as a key building block, undergoing a Knoevenagel condensation in parallel with the aldehyde, leading to a Michael addition that ultimately constructs the complex heterocyclic product. nih.gov

Dithianes as Masked Functionalities for Strategic Transformations

The most fundamental and powerful application of this compound in synthesis is its role as a masked functionality that enables a reversal of polarity (umpolung) at a carbonyl carbon. organic-chemistry.org Normally, a carbonyl carbon is electrophilic. However, by converting an aldehyde (e.g., isobutyraldehyde) into its this compound derivative, the C2 proton becomes acidic (pKa ≈ 30) and can be readily removed by a strong base like n-butyllithium. organic-chemistry.org

The resulting 2-lithio-1,3-dithiane is a potent nucleophile, effectively behaving as a masked acyl anion. researchgate.netresearchgate.net This nucleophilic species can react with a wide range of electrophiles—including alkyl halides, epoxides, aldehydes, ketones, and acid derivatives—to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.net This transformation is synthetically invaluable as it allows for the formation of structures like α-hydroxy ketones and 1,2-diketones, which are not accessible through standard enolate chemistry. organic-chemistry.org After the desired bond formation, the dithiane group can be hydrolyzed under various conditions (e.g., using mercury(II) salts or oxidative methods) to reveal the original carbonyl functionality, completing the synthetic operation. organic-chemistry.orguwindsor.ca This strategic use of the dithiane as a temporary "masked" group is a classic and widely used tactic in modern organic synthesis. researchgate.net

Structural and Stereochemical Aspects of 2 Isopropyl 1,3 Dithiane Derivatives

Conformational Analysis of the Dithiane Ring System

The 1,3-dithiane (B146892) ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. In this chair form, substituents at the C2 position can occupy either an axial or an equatorial position. The relative stability of these two orientations is governed by steric interactions with the rest of the ring.

For a 2-isopropyl-1,3-dithiane, the bulky isopropyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions. This preference is quantified by the conformational free energy difference, or A-value, which represents the energy difference between the axial and equatorial conformers. While specific A-values for substituents on the 1,3-dithiane ring are not as extensively tabulated as for cyclohexane, the principles of steric hindrance are directly comparable. In the analogous cyclohexane system, the A-value for an isopropyl group is approximately 2.21 kcal/mol, indicating a strong preference for the equatorial position. scielo.org.mx This suggests a similar energetic preference in the this compound system.

The potential energy surface of the 1,3-dithiane ring also includes higher-energy twist and boat conformations, which can serve as transition states or intermediates in the ring-flipping process between the two chair forms. However, for this compound, the population of these alternative conformations at equilibrium is negligible due to the pronounced stability of the chair conformer with the equatorial isopropyl group.

Table 1: Comparison of A-Values for Alkyl Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.74 |

| Ethyl | 1.80 |

| Isopropyl | 2.21 |

| Data sourced from reference scielo.org.mx |

Stereochemical Control in Alkylation and Addition Reactions

The C2 position of the 1,3-dithiane ring is readily deprotonated to form a 2-lithio-1,3-dithiane, a powerful nucleophile. When the C2 position is substituted, as in this compound, the resulting carbanion can exhibit significant stereoselectivity in its reactions with electrophiles. The stereochemical outcome is influenced by the steric bulk of the existing substituent, which directs the approach of the incoming electrophile.

In the case of 2-lithio-2-isopropyl-1,3-dithiane, the bulky isopropyl group is expected to effectively shield one face of the molecule, leading to a preferential attack of the electrophile from the less hindered face. This results in a high degree of diastereoselectivity in the formation of the new stereocenter at C2.

While specific studies on the alkylation and addition reactions of 2-lithio-2-isopropyl-1,3-dithiane are not extensively detailed in the provided search results, the general principles of stereochemical control in related systems are well-established. For instance, in the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, excellent diastereoselectivities have been achieved. It has been noted that increasing the bulkiness of the substituent at the C2 position of the dithiane can influence the diastereoselectivity of the reaction. nih.gov

Table 2: Diastereoselectivity in the Reaction of 2-Lithio-1,3-dithianes with a Chiral N-Phosphonyl Imine

| R2 in 2-Lithio-1,3-dithiane | Diastereomeric Ratio |

| H | >99:1 |

| Methyl | 100:5 to 100:10 |

| Phenyl | 100:20 to 100:24 |

| Data sourced from reference nih.gov |

Influence of Isopropyl Group on Conformational Preferences (e.g., in trans-2-isopropyl-1,3-dithiane-1-oxide)

The introduction of a sulfoxide (B87167) group into the 1,3-dithiane ring adds another layer of stereochemical complexity. In 1,3-dithiane-1-oxides, the sulfoxide oxygen can be either axial or equatorial. The conformational preference is determined by a balance of steric and stereoelectronic effects, including dipole-dipole interactions and gauche interactions.

For a trans-2-isopropyl-1,3-dithiane-1-oxide, there are two possible diastereomers depending on the relative orientation of the isopropyl group and the sulfoxide oxygen. The isopropyl group, due to its steric bulk, will strongly favor an equatorial position. The orientation of the sulfoxide oxygen is more nuanced. In general, for 2-alkyl-1,3-dithiane 1-oxides, there is a preference for the sulfoxide oxygen to be in the equatorial position to minimize steric interactions. However, the presence of a bulky equatorial substituent at C2, such as an isopropyl group, can influence this preference.

Chirality and Enantioselective Transformations

The this compound moiety can be a source of chirality in a molecule. If the two sulfur atoms are not in a plane of symmetry with the rest of the molecule, the C2 carbon can be a stereocenter. More commonly, the dithiane ring is used as a chiral auxiliary or as a precursor to a chiral center.

Enantioselective transformations involving 1,3-dithiane derivatives often rely on the use of external chiral reagents or catalysts to control the stereochemical outcome of reactions at the C2 position. For example, the enantioselective addition of 2-lithio-1,3-dithiane to aldehydes can be achieved in the presence of chiral ligands. researchgate.net

Furthermore, the dithiane ring itself can be rendered chiral by the introduction of a stereogenic sulfoxide group, as seen in 2-substituted-1,3-dithiane 1-oxides. These chiral sulfoxides can then be used to direct subsequent stereoselective reactions. The synthesis of enantiomerically enriched 1,3-dithiane 1-oxides can be achieved through asymmetric oxidation of the corresponding dithiane. orgsyn.org

The resulting chiral, non-racemic this compound derivatives can serve as valuable building blocks in the asymmetric synthesis of complex molecules, where the dithiane moiety can be unmasked to reveal a carbonyl group or further transformed.

Future Perspectives in 2 Isopropyl 1,3 Dithiane Research

Development of Novel Catalytic Systems for Dithiane Reactions

The development of innovative catalytic systems is paramount to expanding the synthetic utility of 2-isopropyl-1,3-dithiane and related dithianes. While traditional methods often rely on stoichiometric strong bases for deprotonation and subsequent reactions, contemporary research is shifting towards catalytic approaches that offer greater efficiency, selectivity, and sustainability.

A significant breakthrough in this area is the use of transition metal catalysis to achieve novel transformations. For instance, a rhodium(III)-catalyzed direct amidation of unactivated C(sp³)–H bonds in alkyl dithianes has been reported. nih.gov This reaction utilizes the dithiane moiety as a directing group, enabling the functionalization of otherwise inert C-H bonds to form valuable β-aminoaldehyde derivatives. nih.gov This method represents a departure from the classical umpolung reactivity of dithianes and opens new avenues for their application in complex molecule synthesis. nih.gov The reaction is notable for its use of a Cp*Rh(III) complex and an amino-carboxylate additive, highlighting the potential for designing sophisticated catalytic systems for dithiane-based transformations. nih.gov

In addition to transition metal catalysis, the development of more efficient Lewis and Brønsted acid catalysts for the formation of dithianes, the initial step in many synthetic sequences involving these compounds, remains an active area of research. organic-chemistry.org Catalysts such as iron chloride, boron trifluoride etherate, and various sulfonic acids have been employed for the dithioacetalization of aldehydes and ketones. patsnap.com Future efforts will likely focus on the development of even milder and more selective catalysts, including enzymatic and organocatalytic systems, to further enhance the practicality and environmental friendliness of dithiane chemistry.

| Catalytic System | Reaction Type | Key Features |

| Cp*Rh(III) complex with amino-carboxylate additive | C(sp³)–H amidation | Directs amidation of unactivated C-H bonds; oxidant-free. nih.gov |

| Iron catalyst | Dithioacetalization | Provides access to 1,3-dithianes under mild conditions. organic-chemistry.org |

| Lewis acids (e.g., FeCl₃, BF₃·OEt₂) | Dithioacetalization | Catalyzes the formation of 2-substituted-1,3-dithianes. patsnap.com |

| Brønsted acids (e.g., p-toluenesulfonic acid) | Dithioacetalization | Efficient for the protection of aldehydes and ketones. organic-chemistry.org |

Exploration of New Reactivity Modes

Beyond its traditional role as a nucleophilic acyl anion equivalent, researchers are actively exploring new modes of reactivity for this compound. This endeavor aims to broaden the range of chemical transformations that can be achieved using this versatile building block.

One such novel reactivity mode is the participation of dithianes in reactions with highly strained ring systems. A notable example is the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.gov This reaction proceeds via a two-electron pathway to afford bicyclo[1.1.1]pentane (BCP)-containing dithianes, which are valuable precursors to BCP analogues of medicinally important diarylketones. nih.gov This transformation showcases the ability of dithianes to engage in unconventional bond-forming reactions, expanding their utility in medicinal chemistry and materials science.

Furthermore, the dithiane moiety itself can be a directing group in transition metal-catalyzed C-H activation reactions, as discussed in the previous section. nih.gov This represents a significant shift from the classical umpolung strategy, where reactivity is centered at the C2 position of the dithiane ring. By leveraging the coordinating ability of the sulfur atoms, it is possible to functionalize other positions within the molecule, leading to the development of entirely new synthetic strategies.

Future research in this area will likely focus on uncovering other non-canonical reaction pathways for this compound and its derivatives. This could include their participation in radical reactions, photochemical transformations, and electrochemically-driven processes. researchgate.net The exploration of such new reactivity modes will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of previously inaccessible molecular architectures.

| Reactivity Mode | Description | Example Application |

| Reaction with Strained Rings | Engagement with highly strained molecules like [1.1.1]propellane to form novel structures. nih.gov | Synthesis of bicyclo[1.1.1]pentane-containing compounds for medicinal chemistry. nih.gov |

| C-H Activation Directing Group | The dithiane functional group directs a catalyst to activate and functionalize a nearby C-H bond. nih.gov | Rh(III)-catalyzed amidation of unactivated C(sp³)–H bonds. nih.gov |

| Umpolung (Acyl Anion Equivalent) | The classical reactivity where the C2 position acts as a nucleophilic acyl anion after deprotonation. uwindsor.caresearchgate.net | Carbon-carbon bond formation in the synthesis of ketones and other carbonyl compounds. uwindsor.caresearchgate.net |

Strategic Methodological Advancements for Complex Molecule Synthesis

The strategic application of this compound in the synthesis of complex molecules, particularly natural products, continues to evolve. Retrosynthetic analysis often identifies dithiane-containing fragments as key building blocks due to their stability and versatile reactivity. uwindsor.caekb.eg

A key methodological advancement is the use of dithianes in multicomponent linchpin couplings. patsnap.comresearchgate.net In this approach, a dithiane derivative serves as a central scaffold to which multiple other fragments can be attached in a sequential manner. This strategy allows for the rapid and efficient assembly of complex molecular architectures from simpler starting materials. researchgate.net The stability of the dithiane group to a wide range of reaction conditions makes it an ideal linchpin for such convergent synthetic strategies. asianpubs.org

Furthermore, the integration of dithiane chemistry with other modern synthetic methods, such as cascade reactions and diversity-oriented synthesis (DOS), is a promising area of research. patsnap.comekb.eg In cascade reactions, the initial dithiane addition can trigger a series of subsequent transformations, leading to a significant increase in molecular complexity in a single operation. In DOS, the dithiane moiety can be used as a versatile handle to introduce structural diversity into a library of compounds, which is crucial for drug discovery and chemical biology. ekb.eg

Future advancements in this area will likely involve the development of novel dithiane-based reagents with tailored reactivity and selectivity. This could include the design of chiral dithianes for asymmetric synthesis, as well as dithianes bearing other functional groups that can participate in orthogonal chemical transformations. The continued evolution of dithiane-based strategies will undoubtedly play a crucial role in the synthesis of the next generation of complex and biologically active molecules. uwindsor.caresearchgate.net

| Strategic Advancement | Description | Impact on Complex Synthesis |

| Retrosynthetic Analysis | Identifying dithiane-containing fragments as key synthons for disconnecting complex target molecules. uwindsor.caekb.eg | Simplifies the planning and execution of complex syntheses. ekb.eg |

| Multicomponent Linchpin Couplings | Using a central dithiane unit to connect multiple molecular fragments in a convergent manner. patsnap.comresearchgate.net | Enables the rapid assembly of intricate molecular frameworks. researchgate.net |

| Integration with Modern Methodologies | Combining dithiane chemistry with cascade reactions and diversity-oriented synthesis (DOS). patsnap.comekb.eg | Increases molecular complexity efficiently and facilitates the exploration of chemical space. ekb.eg |

Q & A

Q. How can this compound derivatives be tailored for agrochemical applications?

- Methodological Answer : Introduce electrophilic groups (e.g., isothiocyanates) to enhance insecticidal activity. Structure-activity relationship (SAR) studies on analogs like 2,2-dimethyl-1,3-dithiane reveal that methylation at C2 increases volatility, improving field efficacy. Formulate as slow-release emulsions to mitigate photodegradation, a common issue with sulfur-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.